molecular formula C7H15ClN2O2 B14485267 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride CAS No. 63837-04-7

1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14485267
CAS No.: 63837-04-7
M. Wt: 194.66 g/mol
InChI Key: BVQSXBJVEVTCEF-UHFFFAOYSA-M
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Description

1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core substituted with hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of imidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolium core can be reduced under specific conditions to yield different imidazole derivatives.

    Substitution: The hydroxyethyl groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced imidazole derivatives, and substituted imidazolium compounds with various functional groups.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The imidazolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolium derivatives with different substituents, such as:

  • 1,1-Bis(2-hydroxyethyl)-3-methylimidazolium chloride
  • 1,1-Bis(2-hydroxyethyl)-2-ethylimidazolium chloride
  • 1,1-Bis(2-hydroxyethyl)-4,5-dimethylimidazolium chloride

Uniqueness

1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyethyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

63837-04-7

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

2-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C7H15N2O2.ClH/c10-5-3-9(4-6-11)2-1-8-7-9;/h7,10-11H,1-6H2;1H/q+1;/p-1

InChI Key

BVQSXBJVEVTCEF-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](C=N1)(CCO)CCO.[Cl-]

Origin of Product

United States

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